molecular formula C10H14O3S B1582724 Ethyl 3-(furfurylthio)propionate CAS No. 94278-27-0

Ethyl 3-(furfurylthio)propionate

Cat. No. B1582724
CAS RN: 94278-27-0
M. Wt: 214.28 g/mol
InChI Key: ZKCVVCLCYIXCOD-UHFFFAOYSA-N
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Description

Ethyl 3-(furfurylthio)propionate is a synthetic compound with the empirical formula C10H14O3S . It has a molecular weight of 214.28 . This compound is known for its pungent roasted-sulfur aroma . It is used in the food industry as a flavoring agent, imparting a roasted, nutty, and coffee-like taste .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(furfurylthio)propionate consists of 10 carbon atoms, 14 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be represented by the SMILES string CCOC(=O)CCSCc1ccco1 .


Physical And Chemical Properties Analysis

Ethyl 3-(furfurylthio)propionate has a density of 1.125 g/mL at 25 °C and a refractive index (n20/D) of 1.506 . It is insoluble in water but soluble in fat . Its boiling point is 298.3±25.0 °C at 760 mmHg . The compound has a flash point of 134.2±23.2 °C .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Ethyl 3-(furfurylthio)propionate is involved in the addition of mercaptanes in the presence of bases to alkyl 3-furyl-3-(diethoxyphosphoryl) acrylic acids, where it serves as a precursor for the formation of alkyl 2-(butylthio)propionate and 3-(butylthio)propionate (Pevzner, 2017).

Involvement in Azomethine Ligands Formation

  • This compound plays a role in the condensation with aldehydes like furfural to form azomethine derivatives. These derivatives demonstrate complexing ability towards copper and nickel ions, indicating potential applications in coordination chemistry and metal ion sensing (Kudyakova et al., 2010).

Role in Aroma and Flavor Chemistry

  • Ethyl 3-(furfurylthio)propionate contributes to the aroma profile of foods. In studies examining the volatile compounds in fresh-cut pineapple heated at different temperatures, this compound is identified as a significant volatile contributing to the aroma changes in processed pineapple (Zhang et al., 2012).

Application in Organic Synthesis

  • It serves as a starting material for the preparation of various organic compounds. For instance, 3-acylfurans, including perilla ketone, are synthesized using Ethyl 3-(furfurylthio)propionate related compounds (Inomata et al., 1979).

Utility in High-Pressure Chemical Studies

  • Ethyl propionate, a related compound, has been studied under high-pressure conditions, indicating the potential for similar studies with Ethyl 3-(furfurylthio)propionate to understand its behavior under extreme conditions (Gajda & Katrusiak, 2007).

Involvement in Toxicity Studies

  • Related compounds like 3-alkylfurans, which share structural similarities with Ethyl 3-(furfurylthio)propionate, have been studied for their toxicological effects, indicating potential research applications in studying the toxicity and safety profile of similar compounds (Wiley et al., 1984).

Safety And Hazards

Ethyl 3-(furfurylthio)propionate is classified as a skin and eye irritant . In case of skin contact, it is recommended to wash off immediately with plenty of water . If it comes into contact with the eyes, rinse cautiously with water for several minutes . In case of ingestion, rinse the mouth with water and seek medical attention . It is advised to use personal protective equipment, including chemical impermeable gloves, when handling this compound .

properties

IUPAC Name

ethyl 3-(furan-2-ylmethylsulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-2-12-10(11)5-7-14-8-9-4-3-6-13-9/h3-4,6H,2,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCVVCLCYIXCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241388
Record name Ethyl 3-(furfurylthio)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Straw coloured liquid; pungent roasted sulfury aroma
Record name Ethyl 3-(furfurylthio)propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1020/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

120.00 °C. @ 0.50 mm Hg
Record name Ethyl 3-[(2-furanylmethyl)thio]propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040055
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name Ethyl 3-(furfurylthio)propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1020/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.121-1.138
Record name Ethyl 3-(furfurylthio)propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1020/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 3-(furfurylthio)propionate

CAS RN

94278-27-0
Record name Ethyl 3-[(2-furanylmethyl)thio]propanoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(furfurylthio)propionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(furfurylthio)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(furfurylthio)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL 3-(FURFURYLTHIO)PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9G0NGH9PL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 3-[(2-furanylmethyl)thio]propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040055
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
EFSA Panel on Food Contact Materials, Enzymes … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 2 efsa.onlinelibrary.wiley.com
A Mattia, AG Renwick - inchem.org
The Committee evaluated a group of 33 flavouring agents that includes thiofuran and thiofurfuryl derivatives (see Table 1), using the Procedure for the Safety Evaluation of Flavouring …
Number of citations: 2 www.inchem.org
GL Zhang, Y Liang, JY Zhu, Q Jia, WQ Gan, LM Sun… - Food chemistry, 2015 - Elsevier
Antiproliferative effects of 15 sulfides were investigated in human leukemia Jurkat cells. Treatment with 5–50 μM of nine monosulfides and two linear disulfides did not induce DNA …
Number of citations: 18 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 27 flavouring substances in the …
Number of citations: 14 efsa.onlinelibrary.wiley.com
IC Munro, B Danielewska-Nikiel - Food and chemical toxicology, 2006 - Elsevier
This study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and estimates of daily intake for 809 flavouring substances evaluated by the …
Number of citations: 29 www.sciencedirect.com
GL Zhang, HY Wu, Y Liang, J Song, WQ Gan, HM Hou - Molecules, 2019 - mdpi.com
The influence of 11 kinds of oxygen-containing sulfur flavor molecules was examined on β-carotene stability under UVA irradiation in ethanol system. Both the effects of sulfides on …
Number of citations: 1 www.mdpi.com
VPRK Putta, N Vodnala, R Gujjarappa… - The Journal of …, 2019 - ACS Publications
A reagent-controlled chemoselective process has been devised for the synthesis of 4H-1,3-benzoxazines and related biologically important heterocycles in high yields under mild …
Number of citations: 15 pubs.acs.org
MK Sharma, RI Garrity, JJ Hiller - 1998 - tigerprints.clemson.edu
This invention is directed to an air freshener composition containing a fiber pad comprising at least one needle-punched, nonwoven, hydrophilic fiber wherein the fiber has a capillary …
Number of citations: 3 tigerprints.clemson.edu

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